molecular formula C19H21N5O3 B5509619 5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5509619
M. Wt: 367.4 g/mol
InChI Key: JNMUPBNCPZBZNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related imidazo[1,2-a]pyridine derivatives involves multistep chemical reactions, including heterocyclization and nucleophilic aromatic substitution. These methods can provide a pathway to synthesize the target compound by adjusting starting materials or reaction conditions to incorporate the specific functional groups and backbone structure of the molecule (Changunda et al., 2020).

Molecular Structure Analysis

Structural analysis often employs techniques like X-ray crystallography, providing insights into the arrangement of atoms within a molecule and how this influences its properties. Studies on similar compounds have detailed crystal packing, hydrogen bond interactions, and molecular geometry, which are crucial for understanding the stability and reactivity of the compound (Ganapathy et al., 2015).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives engage in various chemical reactions, including ring opening and closure, and can undergo transformations under different conditions, leading to a variety of products. These reactions are essential for further functionalization of the compound and its potential application in synthesis (Khalafy et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for the practical application of any chemical compound. While specific data for the compound may not be readily available, related studies can provide estimates and methods for determining these properties, which are vital for handling and application in various contexts (Wang et al., 2017).

Chemical Properties Analysis

The chemical behavior, including reactivity with different reagents, stability under various conditions, and susceptibility to specific types of chemical transformations, is foundational to understanding and predicting how the compound can be utilized. Studies on similar molecules, such as their interaction with DNA or inhibition of specific enzymes, provide a basis for inferring the chemical properties of the target compound (Ismail et al., 2004).

Scientific Research Applications

Organic Synthesis and Luminescent Materials

A significant application of this compound class involves the synthesis of imidazo[1,5-a]pyridine derivatives, showcasing their potential in creating luminescent materials. For instance, a study presented a series of methoxylated imidazo[1,5-a]pyridines, examining their optical and electrochemical properties. The research highlighted the pivotal role of 1,3 substitutions on the imidazo[1,5-a]pyridine nucleus, affecting rotational barriers and molecular orbitals, which in turn influenced the compounds' luminescent properties. By adjusting the methoxy substituents' positions, researchers were able to modulate the Stokes shift and enhance emission quantum yields significantly, showcasing the potential of these compounds in developing advanced luminescent materials (Volpi et al., 2021).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of this compound have shown promise as Akt (PKB) kinase antagonists, indicating their utility in cancer and arthritis treatment strategies. The specific analogs mentioned exhibit potent inhibitory activity against Akt, a kinase involved in cell survival and proliferation pathways, underscoring the therapeutic potential of these compounds in oncology and inflammatory diseases (Lippa, 2007).

Antiprotozoal Agents

Another study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exploring their application as antiprotozoal agents. These compounds displayed strong DNA affinities and exhibited potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. The research highlights the potential of these compounds in developing new treatments for protozoal infections, offering insights into their mechanism of action and therapeutic efficacy (Ismail et al., 2004).

properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-26-16-6-3-2-5-13(16)19-22-17(27-23-19)7-4-8-18(25)24-10-9-14-15(11-24)21-12-20-14/h2-3,5-6,12H,4,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMUPBNCPZBZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)N3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

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